4-(Sec-butyl)pyrimidin-5-amine
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Overview
Description
4-(Sec-butyl)pyrimidin-5-amine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4-(Sec-butyl)pyrimidin-5-amine can be achieved through several methods. One common approach involves the reaction of sec-butylamine with a pyrimidine derivative under specific conditions. For example, a ZnCl2-catalyzed three-component coupling reaction can be used to synthesize various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines .
Chemical Reactions Analysis
4-(Sec-butyl)pyrimidin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
4-(Sec-butyl)pyrimidin-5-amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrimidine derivatives are known for their potential as antiviral, antibacterial, antifungal, and anticancer agents . The compound can also be used as a building block for the synthesis of more complex molecules with specific biological activities.
In the field of materials science, pyrimidine derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices. Additionally, the compound can be employed in agricultural research for the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(Sec-butyl)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, pyrimidine derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of viral or bacterial growth .
Comparison with Similar Compounds
4-(Sec-butyl)pyrimidin-5-amine can be compared with other similar compounds, such as pyrimidine, 2-aminopyrimidine, and 4,6-dimethylpyrimidine. These compounds share a common pyrimidine core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Pyrimidine: The parent compound with no substituents.
2-Aminopyrimidine: Contains an amino group at the 2-position.
4,6-Dimethylpyrimidine: Contains methyl groups at the 4- and 6-positions.
The uniqueness of this compound lies in its sec-butyl substituent at the 4-position, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-butan-2-ylpyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZMSMCADZIILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=NC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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